Biphenomycin B
Overview
Description
Biphenomycin B is a biaryl antibiotic natural product known for its potent antibacterial properties. It is part of the biphenomycin family, which was first isolated from a strain of Streptomyces. This compound has garnered significant attention due to its unique structure and promising applications in combating bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Biphenomycin B involves several key steps, including a Suzuki coupling reaction of a free carboxylic acid and macrolactam formation . The synthesis typically starts with the preparation of three independent building blocks. The key steps include:
Suzuki–Miyaura Coupling: This reaction involves the coupling of a free acid iodide with a boronic acid derivative under palladium catalysis.
4-Hydroxyornithine Synthesis: This novel synthesis step is crucial for the formation of the central amino acid.
Macrolactamization: This high-yielding step involves the formation of the macrolactam ring, which is essential for the biological activity of this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Biphenomycin B undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the biaryl structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce different substituents on the biaryl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Biphenomycin B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying biaryl synthesis and macrolactamization reactions.
Biology: this compound is used to investigate bacterial resistance mechanisms and the role of biaryl antibiotics in inhibiting bacterial growth.
Medicine: Its potent antibacterial properties make it a candidate for developing new antibiotics to treat resistant bacterial infections.
Industry: This compound can be used in the development of antibacterial coatings and materials.
Mechanism of Action
Biphenomycin B exerts its antibacterial effects by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, binding to specific sites and preventing the translation of essential proteins. This leads to the inhibition of bacterial growth and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another biaryl antibiotic used clinically to treat methicillin-resistant Staphylococcus aureus infections.
Arylomycins: A class of biaryl-bridged lipopeptide antibiotics with similar antibacterial properties.
Uniqueness
Biphenomycin B is unique due to its specific biaryl structure and the presence of a macrolactam ring, which are crucial for its biological activity. Unlike vancomycin, which is used as a last-resort antibiotic, this compound has potential for broader applications in both research and clinical settings .
Properties
IUPAC Name |
(8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,17-dihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c24-10-15(28)9-17-22(32)27-18(23(33)34)8-14-6-12(2-4-20(14)30)11-1-3-19(29)13(5-11)7-16(25)21(31)26-17/h1-6,15-18,28-30H,7-10,24-25H2,(H,26,31)(H,27,32)(H,33,34)/t15-,16+,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLPMCIPYGNLJD-OWSLCNJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(C(=O)NC(CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)CC(CN)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)C[C@H](CN)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143025 | |
Record name | Biphenomycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100217-74-1 | |
Record name | Biphenomycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100217741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biphenomycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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